4-azido-1H-indazole
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Overview
Description
4-Azido-1H-indazole is a heterocyclic compound that contains an indazole ring substituted with an azido group at the fourth position. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The azido group in this compound makes it a valuable intermediate in organic synthesis, particularly in the preparation of various nitrogen-containing heterocycles.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-azido-1H-indazole typically involves the introduction of the azido group into the indazole ring. One common method is the nucleophilic substitution reaction of 4-chloro-1H-indazole with sodium azide. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures to facilitate the substitution process.
Another approach involves the diazotization of 4-amino-1H-indazole followed by the reaction with sodium azide. This method requires careful control of reaction conditions to ensure the formation of the desired azido compound without side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions and purification processes is crucial to achieve high yields and purity in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-Azido-1H-indazole undergoes various chemical reactions, including:
Reduction: The azido group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride.
Cycloaddition: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition with alkynes to form triazoles.
Substitution: The azido group can be substituted with other nucleophiles, such as amines or thiols, to form corresponding derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride in anhydrous ether.
Cycloaddition: Alkynes in the presence of a copper catalyst (CuAAC reaction).
Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Major Products Formed
Reduction: 4-Amino-1H-indazole.
Cycloaddition: 1,2,3-Triazole derivatives.
Substitution: Various substituted indazole derivatives depending on the nucleophile used.
Scientific Research Applications
4-Azido-1H-indazole has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex nitrogen-containing heterocycles and as a building block for the preparation of various functionalized indazole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-azido-1H-indazole depends on its specific application. In biological systems, the azido group can undergo bioorthogonal reactions, such as the Staudinger ligation or click chemistry, to form covalent bonds with target biomolecules. This property makes it useful in bioconjugation and labeling studies.
In medicinal chemistry, the indazole core can interact with various biological targets, such as enzymes or receptors, to exert its therapeutic effects. The specific molecular targets and pathways involved depend on the structure of the indazole derivative and its intended use.
Comparison with Similar Compounds
4-Azido-1H-indazole can be compared with other azido-substituted heterocycles and indazole derivatives. Similar compounds include:
4-Azido-1H-indole: Another azido-substituted heterocycle with similar reactivity but different biological activities.
4-Azido-1H-benzimidazole: Contains a benzimidazole core and exhibits different chemical and biological properties.
4-Azido-1H-pyrazole: A pyrazole derivative with an azido group, used in similar synthetic applications.
The uniqueness of this compound lies in its specific reactivity and the potential for diverse modifications at the indazole core, making it a versatile intermediate in organic synthesis and a valuable compound in scientific research.
Properties
CAS No. |
2499665-60-8 |
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Molecular Formula |
C7H5N5 |
Molecular Weight |
159.15 g/mol |
IUPAC Name |
4-azido-1H-indazole |
InChI |
InChI=1S/C7H5N5/c8-12-11-7-3-1-2-6-5(7)4-9-10-6/h1-4H,(H,9,10) |
InChI Key |
WRTINMGQJXEDSC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=NN2)C(=C1)N=[N+]=[N-] |
Purity |
95 |
Origin of Product |
United States |
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